

# Optimizing JNJ-47965567 concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-47965567 |           |
| Cat. No.:            | B15586329    | Get Quote |

## **Technical Support Center: JNJ-47965567**

Welcome to the technical support center for **JNJ-47965567**. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and scientists optimize the use of **JNJ-47965567** in in vitro experiments.

## Frequently Asked Questions (FAQs) Q1: What is JNJ-47965567 and its mechanism of action?

**JNJ-47965567** is a potent, selective, and centrally permeable antagonist of the P2X7 receptor. [1][2] The P2X7 receptor is an ATP-gated ion channel, and its activation by high concentrations of extracellular ATP leads to the opening of a non-selective cation pore. This triggers downstream signaling events, most notably the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines like Interleukin-1β (IL-1β).[1][3]

**JNJ-47965567** functions as a non-competitive antagonist.[4][5] This means it does not compete with ATP at its binding site but rather binds to an allosteric site on the receptor, preventing the channel from opening even when ATP is bound.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Optimizing JNJ-47965567 concentration for in vitro experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586329#optimizing-jnj-47965567-concentration-for-in-vitro-experiments]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com